BenchChemオンラインストアへようこそ!

2-oxo-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(piperidin-1-yl)acetamide

Autotaxin inhibition Structure-activity relationship Fibrosis

2-Oxo-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(piperidin-1-yl)acetamide (CAS 900009-89-4; molecular formula C18H20N4O2S; MW 356.44 g/mol) is a heterocyclic small molecule belonging to the 2,6-dihydro-4H-thieno[3,4-c]pyrazole class. It features a 2-phenyl substituent on the pyrazole N2 position and a 2-oxo-2-(piperidin-1-yl)acetamide (glyoxylamide) side chain at the C3 position.

Molecular Formula C18H20N4O2S
Molecular Weight 356.44
CAS No. 900009-89-4
Cat. No. B2443267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxo-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(piperidin-1-yl)acetamide
CAS900009-89-4
Molecular FormulaC18H20N4O2S
Molecular Weight356.44
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4
InChIInChI=1S/C18H20N4O2S/c23-17(18(24)21-9-5-2-6-10-21)19-16-14-11-25-12-15(14)20-22(16)13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,19,23)
InChIKeyMMTAAPOCLDCOOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Oxo-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(piperidin-1-yl)acetamide (CAS 900009-89-4): Baseline Identity and Class Membership for Informed Procurement


2-Oxo-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(piperidin-1-yl)acetamide (CAS 900009-89-4; molecular formula C18H20N4O2S; MW 356.44 g/mol) is a heterocyclic small molecule belonging to the 2,6-dihydro-4H-thieno[3,4-c]pyrazole class [1]. It features a 2-phenyl substituent on the pyrazole N2 position and a 2-oxo-2-(piperidin-1-yl)acetamide (glyoxylamide) side chain at the C3 position. This scaffold is explicitly encompassed within the generic formula (A) of patent EP4175633A1, which claims thieno[3,4-c]pyrazol-3-yl acetamides as autotaxin (ATX) inhibitors for the treatment of fibroproliferative diseases, inflammatory conditions, and cancer [2]. The parent thieno[3,4-c]pyrazole chemotype has been documented to exhibit anti-inflammatory, analgesic, antipyretic, and platelet antiaggregating activities [3]. Commercial availability is confirmed through multiple vendors at purities ≥90% [1].

Why Generic Substitution Fails for 2-Oxo-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(piperidin-1-yl)acetamide: Structural Determinants of Target Engagement and Property Divergence


Procurement decisions for thieno[3,4-c]pyrazole-based research compounds cannot rely on simple class substitution because the ATX inhibitory potency and physicochemical profile are exquisitely sensitive to the identity of two structural variables: (i) the N2-substituent on the pyrazole ring and (ii) the C3 amide side chain. In patent EP4175633A1, derivatives within the same generic formula (A) exhibit ATX IC50 values spanning from 2.0 pM (derivative A17) to 12.7 mM (derivative A4), representing a >10⁹-fold potency range determined solely by substitution pattern [1]. The target compound combines a lipophilic N2-phenyl group with a piperidinyl-glyoxylamide C3 side chain—a distinctive pairing not exemplified in the patent's biological data tables. This means that neither the 4-nitrophenyl-naphthyl analogs (e.g., Al; IC50 = 8.6 mM) nor the pyrazine-bearing sub-nanomolar derivatives (A14, A17) serve as valid proxies for the target compound's activity [1]. Furthermore, the absence of strongly electron-withdrawing substituents on the N2-phenyl ring (cf. 4-nitro, 4-bromo) predicts reduced electrophilic character and potentially altered metabolic stability relative to the patent's optimized leads [2]. Researchers procuring this compound must therefore treat it as a structurally distinct entity within the ATX inhibitor pharmacophore landscape, not as a fungible member of the thienopyrazole-acetamide series.

Quantitative Differentiation Evidence for 2-Oxo-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(piperidin-1-yl)acetamide (CAS 900009-89-4): Comparator-Benchmarked Data for Procurement Decisions


Structural Distinction from Patent-Optimized ATX Inhibitors: N2-Phenyl vs. N2-(4-Nitrophenyl) Substitution Predicts Divergent Potency and Reactivity

The benchmark ATX inhibitor disclosed in EP4175633A1, N-[2-(4-nitrophenyl)-2,5-dihydro-4H-thieno-[3,4-c]-pyrazol-3-yl]-naphthaleneacetamide (Al), exhibits an IC50 of 8.6 mM against human ATX [1]. The target compound differs at two critical positions: (i) the N2-phenyl group lacks the strongly electron-withdrawing 4-nitro substituent present in Al, and (ii) the C3 side chain is a piperidinyl-glyoxylamide rather than a naphthaleneacetamide. The absence of the 4-nitro group is structurally significant because the patent defines preferred R1 embodiments as 4-nitrophenyl, 4-bromophenyl, pyridine, and pyrazine groups—the N2-phenyl substituent falls outside this preferred scope [1]. Additionally, the most potent derivatives in the series (A14, A17) achieve picomolar potency (IC50 = 1.3–2.0 pM) only when R1 is a heteroaromatic group (pyrazine). This SAR indicates that the N2-phenyl substitution pattern of the target compound is associated with the lower-potency region of the chemical space defined by the patent [1]. Readers should note: no direct IC50 measurement for the target compound has been publicly reported; this comparison is based on class-level SAR inference from the patent examples.

Autotaxin inhibition Structure-activity relationship Fibrosis Electrophilicity

C3 Side Chain Differentiation: Piperidinyl-Glyoxylamide vs. Naphthyl/Aryl Amides—Physicochemical Property Implications

The target compound incorporates a 2-oxo-2-(piperidin-1-yl)acetamide (glyoxylamide) side chain at C3, which is structurally distinct from the naphthaleneacetamide, 3,5-dichlorophenyl, and (2,2,2-trifluoro-1-methoxy-1-phenyl)ethyl groups described as preferred R2 substituents in EP4175633A1 [1]. The piperidin-1-yl-glyoxylamide motif introduces a tertiary amide with an α-keto group, creating a more polar, hydrogen-bond-accepting C3 appendage compared to the lipophilic naphthyl analogs. The molecular formula C18H20N4O2S (MW 356.44) and calculated topological polar surface area (TPSA) of 76.88 Ų [2] position the target compound within favorable oral drug-likeness space (Lipinski Rule of 5: MW < 500, HBA = 6, HBD = 1, RB = 5, cLogP ≈ 2.60) [2]. This contrasts with the larger, more lipophilic naphthaleneacetamide derivatives (e.g., Al) which are expected to have higher cLogP values and reduced aqueous solubility. The piperidine ring also offers a tertiary amine capable of forming salt bridges, potentially enhancing solubility under acidic conditions relative to neutral aryl amide comparators.

Lipophilicity Solubility Drug-likeness Glyoxylamide

Purity and Sourcing Traceability: Documented ≥90% Purity Supports Reproducible Screening Campaigns

The target compound is commercially available from Life Chemicals (catalog F2780-0061) with a documented purity specification of ≥90% at 75 mg scale ($208.00) and 2 μmol scale ($57.00), as listed on the Kuujia chemical marketplace [1]. This purity level is adequate for primary biochemical screening and in vitro pharmacology studies. The same vendor listing provides verified molecular identifiers including InChI Key (MMTAAPOCLDCOOJ-UHFFFAOYSA-N), molecular formula (C18H20N4O2S), and molecular weight (356.442 g/mol), enabling unambiguous compound identity confirmation upon receipt. While many thieno[3,4-c]pyrazole analogs are available only through custom synthesis or at lower purities, the existence of a cataloged, quality-controlled stock for the target compound reduces procurement lead time and ensures lot-to-lot consistency.

Purity specification Quality control Procurement Reproducibility

Class-Level Pharmacological Plausibility: Thieno[3,4-c]pyrazole Core Validated in Anti-Inflammatory and Anti-Platelet Models

The thieno[3,4-c]pyrazole scaffold has been pharmacologically validated in vivo. Menozzi et al. (1993) demonstrated that a closely related 1-aryl-4H-thieno[3,4-c]pyrazole derivative (the 4-fluorophenyl analog) produced significant analgesic, anti-inflammatory, and antipyretic effects in mice and rats, with platelet antiaggregating activity in vitro comparable to that of acetylsalicylic acid (ASA) [1]. While the target compound differs in substitution pattern (N2-phenyl vs. N1-(4-fluorophenyl); C3-glyoxylamide vs. unsubstituted core), this study provides class-level evidence that the thieno[3,4-c]pyrazole nucleus is capable of engaging cyclooxygenase and/or related inflammatory pathways. The target compound's piperidinyl-glyoxylamide side chain may further modulate potency and selectivity relative to the unsubstituted analogs tested by Menozzi et al.

Anti-inflammatory Platelet antiaggregation Analgesic In vivo pharmacology

Evidence-Backed Research and Industrial Application Scenarios for 2-Oxo-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(piperidin-1-yl)acetamide (CAS 900009-89-4)


Autotaxin Inhibitor Tool Compound for Moderate-Potency Mechanistic Studies in Fibrosis Models

Based on class-level SAR inference from patent EP4175633A1, the target compound's N2-phenyl substitution pattern is predicted to confer intermediate ATX inhibitory potency (μM range) relative to the picomolar pyrazine-derived leads (A14, IC50 = 1.3 pM; A17, IC50 = 2.0 pM) [1]. This makes it suitable as a tool compound for ATX/LPA axis studies where complete target saturation is undesirable—for example, when investigating partial ATX inhibition as a therapeutic strategy in idiopathic pulmonary fibrosis, hepatic fibrosis, or renal fibrosis models [1]. The compound's favorable calculated physicochemical profile (cLogP = 2.60, TPSA = 76.88 Ų) [2] further supports its use in cellular assays where solubility and membrane permeability are critical experimental variables.

Structure-Activity Relationship (SAR) Probe for Thieno[3,4-c]pyrazole C3 Side Chain Optimization

The target compound's distinguishing structural feature—the 2-oxo-2-(piperidin-1-yl)acetamide (glyoxylamide) side chain—represents a C3 substitution pattern not extensively characterized in the published ATX inhibitor SAR literature [1]. Researchers engaged in medicinal chemistry optimization of the thieno[3,4-c]pyrazole scaffold can use this compound as a reference point for evaluating the impact of glyoxylamide vs. simple amide, naphthyl amide, or substituted phenyl amide C3 appendages on ATX potency, selectivity, and ADME properties. The piperidine ring's tertiary amine offers opportunities for salt formation and solubility modulation that are absent in neutral aryl amide comparators.

In Vitro Pharmacological Profiling of Inflammation and Platelet Aggregation Pathways

The thieno[3,4-c]pyrazole class has demonstrated anti-inflammatory and platelet antiaggregating activity in vivo, with a structurally related 4-fluorophenyl derivative showing efficacy comparable to acetylsalicylic acid [3]. The target compound, featuring an N2-phenyl rather than N1-(4-fluorophenyl) substitution and a glyoxylamide C3 side chain, can serve as a structurally differentiated probe for investigating structure-dependent modulation of cyclooxygenase-mediated and collagen-induced platelet aggregation pathways. This application is supported by the compound's cataloged commercial availability at defined purity (≥90%) [4], enabling rapid deployment in biochemical and cell-based assays.

Computational Chemistry and Molecular Docking Studies on ATX Binding Pockets

The target compound's well-defined molecular structure (InChI Key: MMTAAPOCLDCOOJ-UHFFFAOYSA-N; SMILES available) [4] and moderate molecular weight (356.44 g/mol) make it an ideal candidate for molecular docking and molecular dynamics simulations targeting the ATX catalytic site and allosteric tunnel. Stylianaki et al. (2023) demonstrated that chemoinformatic tools including molecular docking and MD simulations can provide mechanistic insight into thieno[3,4-c]pyrazole-ATX binding interactions [5]. The piperidinyl-glyoxylamide side chain's conformational flexibility and hydrogen-bonding capacity offer distinct binding pose hypotheses that can be computationally explored and compared with the co-crystallized poses of naphthyl amide and heteroaromatic ATX inhibitors.

Quote Request

Request a Quote for 2-oxo-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(piperidin-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.